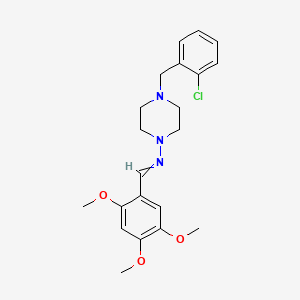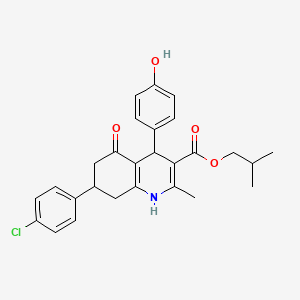![molecular formula C21H23N3O2 B11666957 (4Z)-4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11666957.png)
(4Z)-4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[4-(Diethylamino)benzyliden]-1-(4-Methylphenyl)pyrazolidin-3,5-dion ist eine synthetische organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung weist einen Pyrazolidin-3,5-dion-Kern mit einer Benzylidengruppe auf, die an der 4-Position substituiert ist, und einer Diethylaminogruppe, die am Benzylidenring gebunden ist. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung besondere chemische und physikalische Eigenschaften, wodurch sie Gegenstand wissenschaftlicher Forschung ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-4-[4-(Diethylamino)benzyliden]-1-(4-Methylphenyl)pyrazolidin-3,5-dion erfolgt typischerweise durch Kondensation von 4-(Diethylamino)benzaldehyd mit 1-(4-Methylphenyl)pyrazolidin-3,5-dion unter bestimmten Reaktionsbedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die Bildung der Benzylidenbindung zu erleichtern. Das Reaktionsgemisch wird üblicherweise zum Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von (4Z)-4-[4-(Diethylamino)benzyliden]-1-(4-Methylphenyl)pyrazolidin-3,5-dion großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie dem gewünschten Produktionsvolumen, den Kostenüberlegungen und der Verfügbarkeit von Rohstoffen ab. Die Optimierung der Reaktionsparameter, einschließlich Temperatur, Druck und Reaktionszeit, ist entscheidend, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
(4Z)-4-[4-(Diethylamino)benzyliden]-1-(4-Methylphenyl)pyrazolidin-3,5-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Benzylidengruppe zu einer Benzylgruppe führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Diethylaminogruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium oder Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart einer geeigneten Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung oxidierter Derivate mit veränderten funktionellen Gruppen.
Reduktion: Bildung reduzierter Derivate mit einer Benzylgruppe.
Substitution: Bildung substituierter Derivate, bei denen verschiedene Nukleophile die Diethylaminogruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[4-(Diethylamino)benzyliden]-1-(4-Methylphenyl)pyrazolidin-3,5-dion wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder krebshemmende Eigenschaften.
Medizin: Studien zu seinen potenziellen therapeutischen Anwendungen, einschließlich der Arzneimittelentwicklung und pharmakologischen Studien.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Farbstoffe eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-4-[4-(Diethylamino)benzyliden]-1-(4-Methylphenyl)pyrazolidin-3,5-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme oder Rezeptoren bindet, was zur Modulation biochemischer Pfade führt. Die genauen beteiligten molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat: Eine Verbindung mit einer ähnlichen Benzylidengruppe, aber einer anderen Kernstruktur.
Cyproheptadin-verwandte Verbindung C: Eine Verbindung mit einer ähnlichen Diethylaminogruppe, aber einer anderen Gesamtstruktur.
Einzigartigkeit
(4Z)-4-[4-(Diethylamino)benzyliden]-1-(4-Methylphenyl)pyrazolidin-3,5-dion ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden chemischen Eigenschaften. Seine einzigartige Struktur ermöglicht einzigartige Wechselwirkungen mit molekularen Zielstrukturen, wodurch sie für verschiedene Forschungsanwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C21H23N3O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C21H23N3O2/c1-4-23(5-2)17-12-8-16(9-13-17)14-19-20(25)22-24(21(19)26)18-10-6-15(3)7-11-18/h6-14H,4-5H2,1-3H3,(H,22,25)/b19-14- |
InChI-Schlüssel |
BCJIEYZMVXAMKO-RGEXLXHISA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11666880.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666884.png)
![N'-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666885.png)
![2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B11666888.png)

![ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11666902.png)
![N'-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11666905.png)
![{3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11666918.png)
![2-[4-(methylsulfanyl)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11666919.png)

![Ethyl 6-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11666943.png)
![(4-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11666945.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11666949.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11666950.png)
